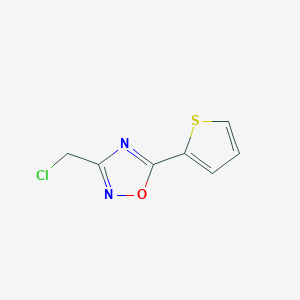

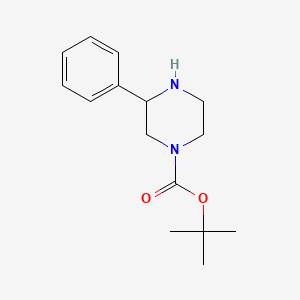

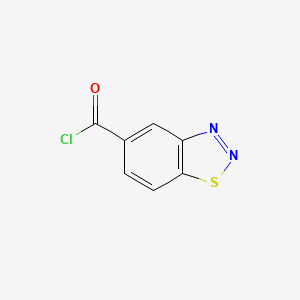

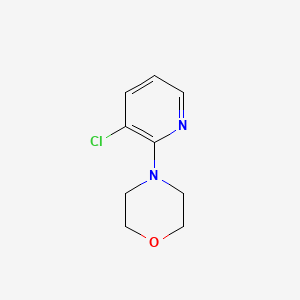

4-(3-Chloropyridin-2-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Chloropyridin-2-yl)morpholine is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities and their role as intermediates in the synthesis of various pharmacologically active agents. Although the provided papers do not directly discuss 4-(3-Chloropyridin-2-yl)morpholine, they do provide insights into similar compounds, which can be used to infer some of the properties and applications of the compound .

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including condensation, chlorination, and nucleophilic substitution reactions. For instance, the synthesis of a related compound, 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, was achieved through a three-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Another example is the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which involved condensation, chlorination, and nucleophilic substitution to yield the final product . These methods may be applicable to the synthesis of 4-(3-Chloropyridin-2-yl)morpholine, suggesting that similar synthetic strategies could be employed.

Molecular Structure Analysis

Density functional theory (DFT) calculations are often used to predict the molecular geometry, vibrational frequencies, and chemical shift values of compounds. For example, DFT calculations were performed on a morpholine derivative with a 1,2,4-triazole core to determine its molecular structure and vibrational modes . Although not directly related to 4-(3-Chloropyridin-2-yl)morpholine, these computational methods could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

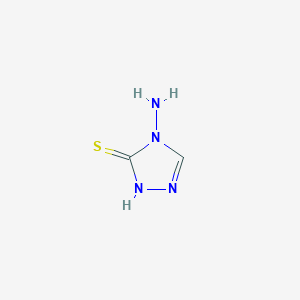

Morpholine derivatives can participate in various chemical reactions, which are essential for their biological activity and their role as intermediates. For instance, 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, with structure-activity relationship (SAR) data demonstrating their utility in tumor growth models . Similarly, chiral alkoxymethyl morpholine analogs have been synthesized and identified as selective dopamine D4 receptor antagonists . These findings suggest that 4-(3-Chloropyridin-2-yl)morpholine could also engage in specific chemical reactions leading to biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be characterized using various spectroscopic techniques. For example, the structure of a polyheterocyclic compound containing a morpholine moiety was confirmed using NMR, FT-IR, and HRMS . These techniques could be applied to determine the physical and chemical properties of 4-(3-Chloropyridin-2-yl)morpholine, such as its solubility, melting point, and stability.

Applications De Recherche Scientifique

Kinase Inhibition and Cancer Research

4-(3-Chloropyridin-2-yl)morpholine and its analogs are significant in kinase inhibition, particularly in the PI3K-AKT-mTOR pathway, which is crucial in cancer research. Hobbs et al. (2019) discovered a morpholine isostere that effectively mimics the conformation needed for mTORC1 and mTORC2 inhibition (Hobbs et al., 2019).

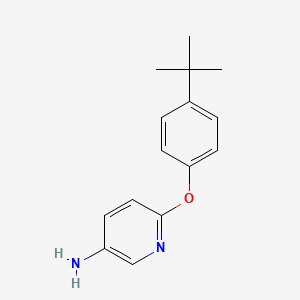

Dopamine Receptor Antagonism

Witt et al. (2016) synthesized chiral alkoxymethyl morpholine analogs, finding that certain compounds, like (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, act as potent and selective dopamine D4 receptor antagonists (Witt et al., 2016).

Intermediate in Synthesis of Biologically Active Compounds

Morpholine derivatives, including those related to 4-(3-Chloropyridin-2-yl)morpholine, are important intermediates in synthesizing biologically active heterocyclic compounds. Mazur et al. (2007) highlighted the significance of such compounds in generating structures stabilized by hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).

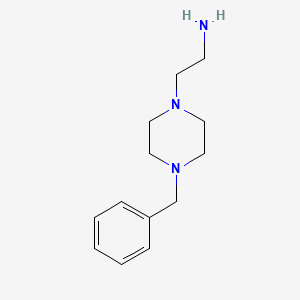

Synthesis of Muscarinic Agonists

Compounds like 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine are valuable in synthesizing antimicrobials and muscarinic agonists. Kumar et al. (2007) demonstrated the synthesis of such morpholine derivatives for pharmaceutical applications (Kumar, Sadashiva, & Rangappa, 2007).

Antimicrobial and Anti-Tuberculosis Activity

Morpholine derivatives exhibit significant antimicrobial and anti-tuberculosis activities. For example, Mamatha et al. (2019) synthesized a morpholine compound with remarkable anti-TB activity and microbial inhibition properties (Mamatha et al., 2019).

Propriétés

IUPAC Name |

4-(3-chloropyridin-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKQIVLNKGDTGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384665 |

Source

|

| Record name | 4-(3-chloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloropyridin-2-yl)morpholine | |

CAS RN |

54231-36-6 |

Source

|

| Record name | 4-(3-chloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.